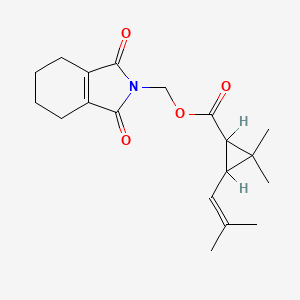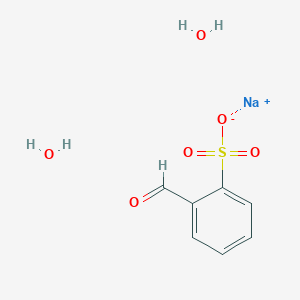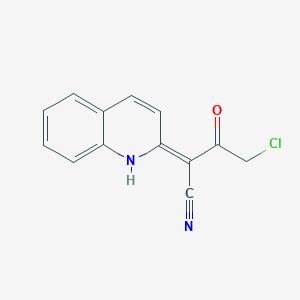
(2E)-4-chloro-3-oxo-2-(1H-quinolin-2-ylidene)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “(2E)-4-chloro-3-oxo-2-(1H-quinolin-2-ylidene)butanenitrile” is known as 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone. This compound is a derivative of naphthoquinone, characterized by the presence of two chlorine atoms and two hydroxyl groups on the naphthoquinone core. It is an orange to brown to dark red powder or crystal with significant applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone can be synthesized through the chlorination of 5,8-dihydroxy-1,4-naphthoquinone. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 3 positions of the naphthoquinone ring.
Industrial Production Methods
Industrial production of 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone involves large-scale chlorination processes. The raw materials, including 5,8-dihydroxy-1,4-naphthoquinone and chlorine gas, are fed into a reactor where the chlorination reaction takes place. The product is then purified through crystallization and filtration to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Higher oxidation state naphthoquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted naphthoquinone derivatives with various functional groups.
Scientific Research Applications
2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer and antimalarial activities.
Industry: Used as an additive in dye binders and as an antifouling agent in paints.
Mechanism of Action
The mechanism of action of 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species that can damage cellular components. This property is exploited in its antibacterial and antifungal activities, where it disrupts the cellular processes of microorganisms. In cancer research, its ability to induce oxidative stress in cancer cells is being studied for potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2,3-dichloro-1,4-naphthoquinone: Similar structure but lacks the hydroxyl groups.
5,8-dihydroxy-1,4-naphthoquinone: Similar structure but lacks the chlorine atoms.
2,3,5,6-tetrachloro-1,4-naphthoquinone: Contains additional chlorine atoms.
Uniqueness
2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
(2E)-4-chloro-3-oxo-2-(1H-quinolin-2-ylidene)butanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-7-13(17)10(8-15)12-6-5-9-3-1-2-4-11(9)16-12/h1-6,16H,7H2/b12-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXIEZLONDAQEJ-ZRDIBKRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C(C#N)C(=O)CCl)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C/C(=C(/C#N)\C(=O)CCl)/N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
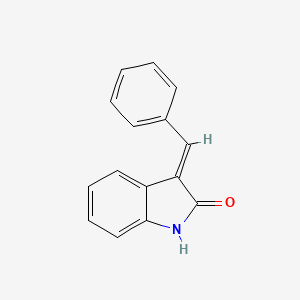
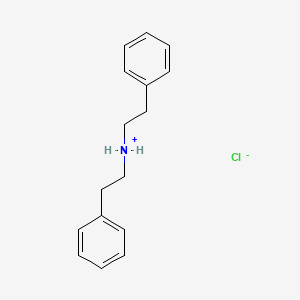
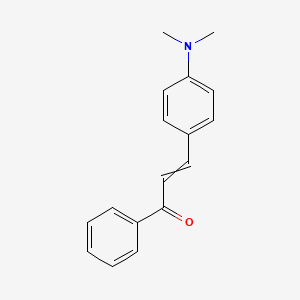
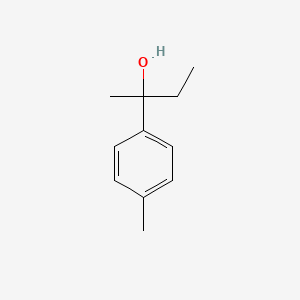
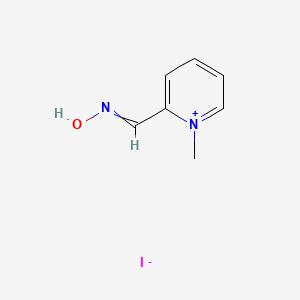
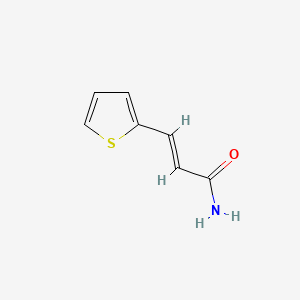
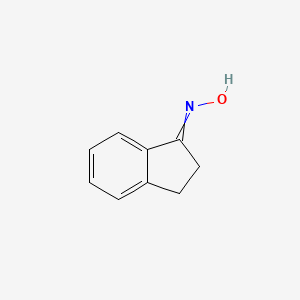
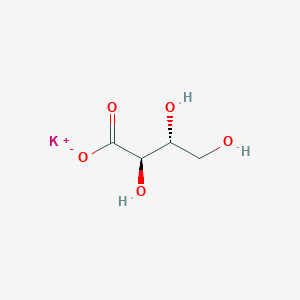
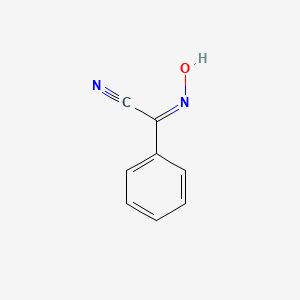
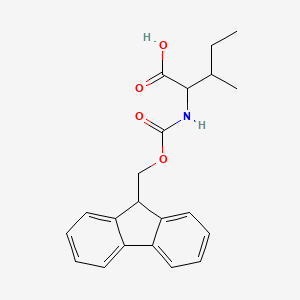
![1,2-dihydropyrazolo[3,4-d]pyrimidine-4-thione;hydrate](/img/structure/B7791032.png)
![3-[(4-Chlorophenyl)thio]-4-(dimethylamino)but-3-en-2-one](/img/structure/B7791038.png)
